Welcome to the BenchChem Online Store!
molecular formula C9H13N3O3 B8397130 3-Amino-5-(2-methoxy-ethyl)-pyrazine-2-carboxylic acid methyl ester

3-Amino-5-(2-methoxy-ethyl)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8397130
M. Wt: 211.22 g/mol
InChI Key: PVEGBCFBUMODKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09163011B2

Procedure details

To a solution of 3-amino-5-(2-methoxy-ethyl)-pyrazine-2-carboxylic acid methyl ester (147 mg, 0.696 mmol) in THF (14 ml) was added 1M NaOH (1.74 ml, 1.74 mmol) and the reaction mixture was stirred at room temperature for 2 h. 1M HCl (1.601 ml, 1.601 mmol) was added to the reaction mixture. The resulting mixture was evaporated and co-evaporated with toluene. The resulting crude material was directly used in the coupling step without further purification.
Quantity
147 mg
Type
reactant
Reaction Step One
Name
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
1.601 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([CH2:12][CH2:13][O:14][CH3:15])=[CH:7][N:6]=1)=[O:4].[OH-].[Na+].Cl>C1COCC1>[NH2:11][C:10]1[C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=[C:8]([CH2:12][CH2:13][O:14][CH3:15])[N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
147 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1N)CCOC
Name
Quantity
1.74 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.601 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting crude material was directly used in the coupling step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC=1C(=NC=C(N1)CCOC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.